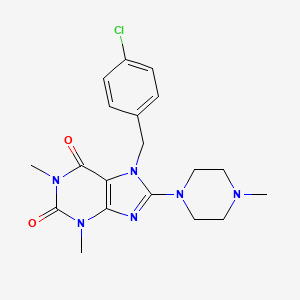

7-(4-chlorobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

7-(4-chlorobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (hereafter referred to as Compound X) is a purine derivative with a molecular formula of C₂₀H₂₅ClN₆O₂ . Its structure features:

- Methyl groups at positions 1 and 3, enhancing metabolic stability by blocking oxidation sites.

- A 4-methylpiperazinyl group at position 8, which introduces basicity and solubility via its tertiary amine moiety.

This compound is structurally analogous to xanthine derivatives like caffeine and theophylline but incorporates modifications to optimize receptor binding and pharmacokinetic properties.

Properties

IUPAC Name |

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN6O2/c1-22-8-10-25(11-9-22)18-21-16-15(17(27)24(3)19(28)23(16)2)26(18)12-13-4-6-14(20)7-5-13/h4-7H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSFGXVYIIOXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(4-Chlorobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 373.87 g/mol. The structure features a purine core substituted at various positions, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H23ClN6O2 |

| Molecular Weight | 373.87 g/mol |

| LogP | 2.1 |

| Hydrogen Bond Donor | 1 |

| Hydrogen Bond Acceptor | 5 |

Biological Activity

The biological activity of this compound can be attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical physiological processes.

Adenosine Receptor Interaction

One of the primary mechanisms of action for compounds in this class is their ability to interact with adenosine receptors , particularly the A2A subtype. This interaction can modulate neurotransmitter release and has implications in neurological disorders such as Parkinson's disease. Studies have shown that antagonists of the A2A receptor can offer neuroprotective effects, potentially reducing the risk of neurodegeneration associated with caffeine consumption.

Phosphodiesterase Inhibition

Another significant aspect of the biological activity of this compound is its potential as a phosphodiesterase inhibitor . Phosphodiesterases (PDEs) are enzymes that regulate intracellular levels of cyclic nucleotides, which are crucial for various signaling pathways. Inhibition of these enzymes can lead to enhanced signaling through pathways that involve cyclic AMP (cAMP) and cyclic GMP (cGMP), contributing to therapeutic effects in conditions like asthma and heart failure .

Antimicrobial Properties

Emerging research indicates that derivatives of purine compounds can exhibit antimicrobial properties. For instance, studies have suggested that certain piperazine-linked derivatives show promising activity against various bacterial strains, indicating potential applications in treating infections .

Case Studies

Several studies have investigated the pharmacological profiles of related compounds:

- Neuroprotective Effects : A study explored the neuroprotective properties of A2A receptor antagonists in animal models of Parkinson's disease, demonstrating that compounds similar to this compound could mitigate symptoms associated with neurodegeneration .

- Cardiovascular Applications : Research has shown that certain derivatives can improve cardiovascular function by modulating adenosine signaling pathways. This effect was particularly noted in models simulating heart failure.

- Antihistaminic Activity : Some studies have reported that purine derivatives may possess antihistaminic properties, potentially useful in treating allergic reactions by blocking histamine receptors .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Its mechanism of action primarily involves the inhibition of Aurora kinase and FMS-related tyrosine kinase 3 (FLT3), both of which are overexpressed in various cancers.

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF7 | 3.79 | Inhibition of proliferation | |

| NCI-H460 | 12.50 | Induction of apoptosis | |

| A549 | 0.39 | Aurora-A kinase inhibition | |

| HepG2 | 0.46 | Cell cycle arrest |

Enzyme Inhibition

The compound acts as an enzyme inhibitor by binding to active sites on target enzymes, blocking their function and leading to the suppression of vital cellular processes necessary for cancer cell survival.

Case Studies

Several studies have explored the efficacy of this compound in vitro and in vivo:

- In Vitro Studies : Research conducted on various cancer cell lines has demonstrated that the compound effectively inhibits cell growth and induces apoptosis through its action on Aurora kinases.

- In Vivo Studies : Animal models treated with this compound have shown reduced tumor sizes and improved survival rates compared to control groups, indicating its potential as an anti-cancer agent.

Comparison with Similar Compounds

Position 7 Modifications

Key Findings :

- The 4-chlorobenzyl group in Compound X balances lipophilicity and electronic effects, whereas fluorinated analogs (e.g., 4-fluorobenzyl) may exhibit reduced membrane permeability due to lower Cl atomic radius .

- 3,4-Dichlorobenzyl (BH58195) increases lipophilicity (ClogP +0.5) but may raise toxicity risks due to higher metabolic persistence .

Position 8 Modifications

Key Findings :

- The 4-methylpiperazinyl group in Compound X enhances aqueous solubility (predicted LogS = -3.2) compared to sulfonyl (34, LogS = -4.1) or aryloxy (3j) substituents .

- Methylsulfonyl groups (e.g., 34) improve selectivity for kinase targets but may reduce metabolic stability due to oxidative susceptibility .

Analgesic vs. CNS Activity

- Compound X’s 4-methylpiperazinyl group likely eliminates central nervous system (CNS) activity, similar to caffeine derivatives (e.g., 3j) where bulky 8-substituents block adenosine receptor binding .

- In contrast, 8-(3-chloro-6-(trifluoromethyl)pyridin-2-yloxy) analogs (3m) retain analgesic effects but lack stimulatory properties .

Enzyme Inhibition

- Necroptosis inhibitors (e.g., 34, 35) with sulfonyl groups at position 8 show IC₅₀ values < 100 nM for Mixed Lineage Kinase Domain-Like protein (MLKL), while Compound X’s piperazinyl group may target alternative pathways .

- HSP90 inhibitors (e.g., 73f) with benzyl groups at position 8 exhibit reduced potency compared to purine derivatives with flexible side chains .

Physicochemical and Stability Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.